
1-(2-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea, also known as HPPOTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPPOTU belongs to the class of compounds known as ureas, which have been studied extensively for their biological activities.
Scientific Research Applications
Anti-Cancer Agents
One significant application of N,N'-diarylurea derivatives, which share structural similarities with 1-(2-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea, is in the development of anti-cancer agents. A study by Denoyelle et al. (2012) explored symmetrical and non-symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, which plays a crucial role in reducing cancer cell proliferation. These compounds, including hydroxy-tolyl moieties, were found to effectively induce phosphorylation of eIF2α and expression of CHOP, which are key in inhibiting translation initiation and may lead to potent, non-toxic, and target-specific anti-cancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).
Environmental Remediation
In environmental science, urea derivatives have been employed in the degradation of antimicrobials like triclosan and triclocarban. Sirés et al. (2007) conducted a study using electro-Fenton systems to degrade these compounds, demonstrating the potential of urea derivatives in environmental remediation and pollution control (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).
Biochemical Research
In biochemical research, the interaction of urea derivatives with biological molecules has been a subject of interest. For example, the study of urease from Campylobacter pylori by Mobley et al. (1988) highlights the role of urea and its derivatives in understanding enzyme mechanisms and their applications in diagnostic and therapeutic strategies (Mobley, Cortesía, Rosenthal, & Jones, 1988).
Material Science
Urea derivatives also find applications in material science, such as in the development of biosensors. Erfkamp, Guenther, and Gerlach (2019) presented a hydrogel-based biosensor for the detection of urea, demonstrating the utility of urea derivatives in creating sensitive and selective sensing devices for industrial and biomedical applications (Erfkamp, Guenther, & Gerlach, 2019).
properties
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-7-5-6-10-16(13)19-17(21)18-12-15(20)11-14-8-3-2-4-9-14/h2-10,15,20H,11-12H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWDPSFVOMQCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)
![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)
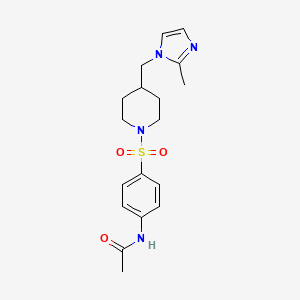
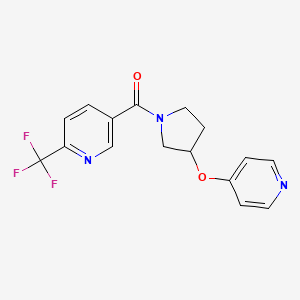
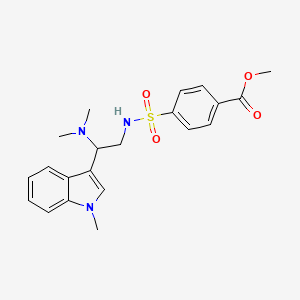
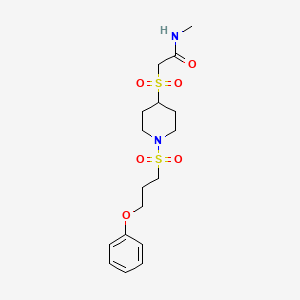
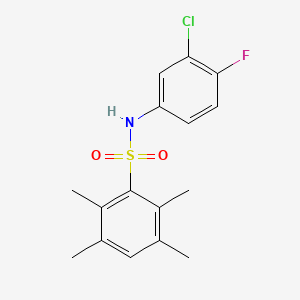
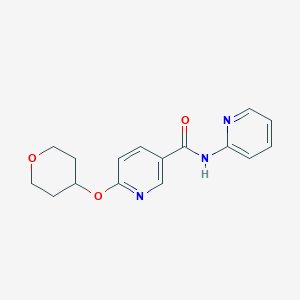
![5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2415996.png)
![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)
![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)
